(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine
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Description
Bicyclo[4.1.0]heptane is a type of organic compound that belongs to the class of hydrocarbons known as bicyclic compounds . These compounds contain two fused rings sharing at least two ring junctions .
Synthesis Analysis
The synthesis of highly substituted bicyclo[4.1.0]heptenones has been achieved via the Corey–Chaykovsky reaction of quinone monoketals . This process could potentially be adapted for the synthesis of “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine”, although specific details would depend on the exact structure of the target compound .Molecular Structure Analysis
The molecular structure of bicyclic compounds like Bicyclo[4.1.0]heptane can be complex due to the presence of fused rings . Detailed analysis typically requires advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions. For example, bicyclo[1.1.0]butanes have been shown to undergo single-electron oxidation under photoredox catalysis . Additionally, acyl bicyclobutanes can undergo α-selective radical ring-opening reactions .Mechanism of Action
The mechanism of action of a compound depends on its structure and the context in which it is used. For example, in the field of medicinal chemistry, the mechanism of action often refers to how a drug interacts with its biological target . Without more specific information about “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine”, it’s difficult to provide a detailed explanation of its mechanism of action.
Future Directions
The future directions in the study of bicyclic compounds like “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine” could involve exploring new synthetic methods, investigating their reactivity in different chemical reactions, and studying their potential applications in areas such as medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-(3-bicyclo[4.1.0]heptanyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-10H,2-6,11H2,1H3/t7-,8?,9?,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRIMJYZABGCLB-QVNBGCGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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